Triglycidyl isocyanurate

Descripción general

Descripción

Triglycidyl isocyanurate is a white crystalline compound known for its excellent thermal stability, weather resistance, and mechanical properties. It is widely used as a cross-linking agent in polyester powder coatings, electrical insulation materials, and various industrial applications .

Métodos De Preparación

Triglycidyl isocyanurate can be synthesized through several methods:

Reaction of Cyanuric Acid with Epichlorohydrin: This method involves reacting cyanuric acid with epichlorohydrin in the presence of a catalyst at temperatures ranging from 85 to 120°C.

Reaction of Cyanuric Chloride with Epoxypropanol: In this method, cyanuric chloride (or bromide) reacts with epoxypropanol in an inert solvent, catalyzed by an inorganic base or tertiary amine, followed by alcoholysis.

Análisis De Reacciones Químicas

Triglycidyl isocyanurate undergoes various chemical reactions:

Cross-Linking Reactions: It reacts with carboxyl groups in polyesters to form high-density cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Polymerization: In the presence of catalysts or when heated, this compound can polymerize, sometimes violently.

Substitution Reactions: It can undergo substitution reactions with nucleophiles, such as amines and alcohols, to form various derivatives.

Aplicaciones Científicas De Investigación

Powder Coatings

TGIC serves as a curing agent in polyester powder coatings. It is commonly used in formulations that require high durability and resistance to environmental factors.

| Application | Details |

|---|---|

| Curing Agent | Used in carboxyl-containing polyester and acrylic resin coatings. |

| Typical Uses | Automotive parts, garden furniture, electrical appliances (e.g., refrigerators, washing machines). |

| Concentration | Typically included at levels up to 10% in powder coatings. |

The powder coating process involves electrostatically spraying TGIC onto metal substrates, which are then cured at elevated temperatures to form a durable finish .

Electrical Insulation

TGIC is utilized in the production of electrical insulation materials due to its excellent dielectric properties.

| Material Type | Properties |

|---|---|

| Insulation Materials | Laminated sheeting used in electrical components. |

| Performance | High thermal resistance and stability under electrical stress. |

This application is critical in ensuring the safety and reliability of electrical devices .

Adhesives and Sealants

In the adhesive industry, TGIC acts as a cross-linking agent that enhances the performance of various adhesive formulations.

| Adhesive Type | Benefits |

|---|---|

| Cross-Linking Agent | Improves heat resistance and mechanical strength of adhesives. |

TGIC-modified adhesives are particularly useful in applications requiring high-performance bonding under extreme conditions .

Biomedical Applications

Recent studies have explored TGIC's potential as an anti-cancer agent. Research indicates that TGIC exhibits antiangiogenic and antineoplastic activities.

Case Study: Cancer Research

In preclinical models, TGIC has demonstrated efficacy against non-small-cell lung cancer cells by activating the p53 pathway, leading to apoptosis.

Environmental Applications

TGIC has also been investigated for its role in environmental applications such as wastewater treatment due to its reactive properties that can aid in the breakdown of pollutants.

Mecanismo De Acción

Triglycidyl isocyanurate exerts its effects through several mechanisms:

Cross-Linking: It forms covalent bonds with carboxyl groups in polyesters, creating a three-dimensional network that enhances the material’s properties.

Anticancer Activity: It alkylates and cross-links DNA, inhibiting DNA replication and inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Triglycidyl isocyanurate is unique compared to other similar compounds:

β-Hydroxyl-Alkyl Amide (HAA): Used as an alternative curing agent in polyester powder coatings, HAA has four reactive hydroxyl groups that cross-link with carboxyl groups in polyesters.

Epoxy Resins: While epoxy resins also serve as cross-linking agents, they often have poor exterior durability due to the presence of aromatic rings.

Similar compounds include:

- Isocyanuric Acid Triglycidyl Ester

- Tris(2,3-epoxypropyl)-s-triazine

- 1,3,5-Triglycidylisocyanuric Acid

This compound stands out due to its superior thermal stability, weather resistance, and mechanical properties, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Triglycidyl isocyanurate (TGIC), also known as 1,3,5-triglycidyl isocyanurate or Teroxirone, is a chemical compound with significant biological activity, particularly in the context of cancer research and occupational health. This article explores its biological effects, including anti-cancer properties, potential for causing allergic reactions, and other toxicological concerns.

- Molecular Formula : C₁₂H₁₅N₃O₆

- Molecular Weight : 297.26 g/mol

- CAS Number : 2451-62-9

Anti-Cancer Activity

TGIC has been studied for its anti-cancer properties, particularly against non-small-cell lung cancer (NSCLC). Research indicates that TGIC exhibits the following biological activities:

- Inhibition of Tumor Growth : TGIC has been shown to reduce the growth of NSCLC cell lines (A549, H460, and H1299) in vitro. At concentrations ranging from 0 to 30 μM over 48 hours, TGIC led to a significant decrease in the size of tumorspheres formed by these cells .

- Mechanism of Action :

- In Vivo Studies : In animal models, TGIC administered via subcutaneous injection at doses of 1.8 and 3.6 mg/kg suppressed xenograft tumor growth without causing weight loss in nude mice .

Summary of Anti-Cancer Findings

| Study Type | Cell Line | Concentration (μM) | Duration | Key Findings |

|---|---|---|---|---|

| In Vitro | A549 | 0-30 | 48 hours | Reduced tumorsphere size; activated p53; induced apoptosis |

| In Vitro | H460 | 0-30 | 48 hours | Inhibited Akt expression; induced PARP cleavage |

| In Vivo | Huh7 | 1.8 & 3.6 mg/kg | 30 days | Suppressed xenograft tumor growth |

Occupational Health Concerns

Despite its potential therapeutic benefits, TGIC poses significant health risks, particularly in occupational settings:

- Allergic Reactions : There have been documented cases of allergic eczema and occupational asthma associated with TGIC exposure. A notable case involved a spray painter who developed eczema and asthmatic symptoms after prolonged exposure to TGIC-containing paints .

- Toxicological Effects :

Summary of Health Findings

| Health Effect | Description |

|---|---|

| Skin Sensitization | Documented cases of allergic eczema from occupational exposure |

| Respiratory Issues | Induction of occupational asthma confirmed through inhalation challenge tests |

Genotoxicity and Carcinogenicity

Research into the genotoxic effects of TGIC has yielded concerning results:

- Genotoxic Potential : Studies have indicated that TGIC can induce chromosomal aberrations in vitro, raising concerns about its potential reproductive toxicity .

- Carcinogenicity : While studies on male rats have not shown carcinogenic effects from oral exposure to TGIC, the carcinogenic potential in female rats remains unexamined .

Propiedades

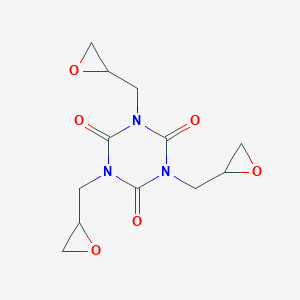

IUPAC Name |

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-96-9 | |

| Record name | Triglycidyl isocyanurate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026262 | |

| Record name | Tris(2,3-epoxypropyl)isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid. | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade) | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

142-144 at 20 °C | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

2451-62-9 | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triglycidyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,3-epoxypropyl)isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F | |

| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycidyl isocyanurate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIGLYCIDYL ISOCYANURATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/321 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Triglycidyl isocyanurate?

A1: this compound (TGIC) is primarily used as a crosslinking agent or hardener in the production of polyester powder coatings. [, , , ] These coatings find applications in various industries, including automotive, appliances, furniture, and general metal finishing. [, , ]

Q2: How does this compound enhance the properties of materials?

A2: TGIC reacts with carboxyl or hydroxyl groups present in polymers like polyester resins. [, , ] This reaction forms a crosslinked network, enhancing properties such as mechanical strength, chemical resistance, and thermal stability. [, , ]

Q3: Are there any concerns regarding the use of this compound in certain applications?

A3: Yes, TGIC has been identified as a potential occupational sensitizer. Exposure to TGIC, particularly in powder coating applications, can lead to allergic contact dermatitis and occupational asthma. [, , , ] This has led to the exploration of alternative curing agents in some applications. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of TGIC is C12H15N3O6, and its molecular weight is 297.26 g/mol. [, ]

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Researchers employ various spectroscopic methods for TGIC characterization, including:

- Infrared Spectroscopy (IR): This technique helps identify functional groups such as epoxy rings and the isocyanurate structure. [, , ]

- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H-NMR and 13C-NMR provide detailed information about the structure and isomerism of TGIC. []

Q6: What analytical techniques are used to determine this compound levels in various matrices?

A6: Several techniques are employed, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for TGIC analysis, especially in occupational hygiene samples like gloves and air filters. []

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or mass spectrometry is valuable for quantifying TGIC in workplace air and other matrices. [, ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC coupled with tandem mass spectrometry offers improved resolution and speed for TGIC analysis. []

Q7: Are there challenges in accurately measuring this compound levels?

A8: Yes, the potential degradation of TGIC during sample preparation and storage poses challenges for accurate quantification. [] Researchers must employ appropriate extraction methods, storage conditions, and validated analytical procedures to ensure reliable results. [, , ]

Q8: What is the environmental impact of this compound?

A9: While TGIC itself doesn't occur naturally, its use in various applications raises concerns about its potential release into the environment. [] Research is ongoing to understand its degradation pathways and ecotoxicological effects. [, ]

Q9: What safety precautions are essential when handling this compound?

A9: Given its sensitization potential, handling TGIC requires strict safety measures, including:

- Personal Protective Equipment (PPE): Workers handling TGIC, particularly in powder coating operations, should wear appropriate respirators, gloves, and protective clothing to minimize exposure. [, , ]

- Engineering Controls: Implementing engineering controls such as ventilation systems and enclosed processes helps reduce airborne TGIC levels in workplaces. []

- Substitution: Exploring and utilizing alternative curing agents with lower sensitization potential is crucial in mitigating occupational health risks. [, , ]

Q10: Are there any alternatives to this compound in powder coating applications?

A11: Yes, researchers are actively investigating and developing alternative curing agents to address the health concerns associated with TGIC. [, , ] These alternatives include:

- Hydroxyalkylamides: These compounds offer lower toxicity and curing temperatures compared to TGIC. []

- Other Epoxy Compounds: Researchers are exploring alternative epoxy-based curing agents with potentially lower sensitization potential. []

Q11: What are the future research directions for this compound?

A11: Future research on TGIC will likely focus on:

- Developing safer alternatives: The search for effective and less hazardous curing agents for powder coating and other applications will continue. [, , ]

- Understanding environmental fate and transport: More research is needed to assess the long-term environmental impact of TGIC and its degradation products. []

- Improving analytical methods: Developing more robust and sensitive analytical techniques for TGIC detection and quantification in various matrices is crucial. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.